Bromo-PEG4-Azide

Description

Significance of Heterobifunctional Polyethylene (B3416737) Glycol Linkers in Contemporary Chemistry

At the heart of advanced bioconjugation strategies lies a class of molecules known as heterobifunctional linkers. jenkemusa.com Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional linkers have two different reactive ends. jenkemusa.com This "two-faced" nature allows for the sequential and controlled conjugation of two different molecular entities, a crucial capability in the construction of complex molecular architectures. jenkemusa.com

Overview of Bromo-PEG4-Azide as a Versatile Molecular Tool

This compound is a prime example of a heterobifunctional PEG linker, featuring a bromo group at one end and an azide (B81097) group at the other, connected by a four-unit polyethylene glycol spacer. biosynth.combiochempeg.com This specific combination of functional groups makes it a highly versatile tool for chemical biologists and medicinal chemists. biosynth.combiochempeg.com

The bromo group serves as a good leaving group in nucleophilic substitution reactions, allowing it to react with various nucleophiles. biochempeg.comtebubio.com This provides a straightforward method for attaching the linker to a molecule of interest. tebubio.com On the other end, the azide group is a key component in "click chemistry," a set of powerful and highly specific reactions. medchemexpress.comcd-bioparticles.net The azide can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. medchemexpress.comcd-bioparticles.net These reactions are known for their high efficiency, selectivity, and biocompatibility, making them ideal for modifying sensitive biological molecules. biochempeg.comlabinsights.nl

The PEG4 spacer in this compound not only enhances the solubility of the molecule in aqueous media but also provides a defined distance between the two conjugated molecules. cd-bioparticles.netbroadpharm.com This controlled separation can be critical for maintaining the biological activity of the attached molecules.

Historical Context and Evolution of Bifunctional PEG Derivatives in Bioconjugation

The concept of using PEG to modify biological molecules, or PEGylation, dates back to the 1970s. nih.govchempep.com Early efforts focused on using PEG to increase the circulation time and reduce the immunogenicity of proteins. chempep.com The 1990s saw the development of monodisperse PEG linkers with defined molecular weights and terminal functionalities, which enabled more precise bioconjugation. chempep.com

Initially, the focus was on homobifunctional PEGs. However, the need for more complex and targeted molecular constructs drove the development of heterobifunctional PEG derivatives. mdpi.com The synthesis of these asymmetric molecules presented a greater challenge, often requiring multi-step processes involving protection and deprotection of the reactive end groups. mdpi.comacs.org

The evolution of these linkers has been marked by an increasing diversity of reactive groups to accommodate a wider range of conjugation chemistries. jenkemusa.comthermofisher.com The incorporation of functionalities for click chemistry, such as the azide group in this compound, represents a significant advancement, offering researchers a highly efficient and orthogonal method for bioconjugation. biochempeg.commedchemexpress.com This has expanded the applications of PEG linkers into areas like the synthesis of antibody-drug conjugates (ADCs) and PROTACs. medchemexpress.com

Detailed Research Findings

The utility of this compound stems from the distinct reactivity of its terminal functional groups, which allows for a two-step, directional ligation process. The bromo end can first be reacted with a nucleophile, such as a thiol or an amine on a target molecule. Subsequently, the azide end can be used in a click reaction with an alkyne-containing molecule. This orthogonality is crucial for building well-defined bioconjugates.

The azide group's participation in click chemistry is particularly noteworthy. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction, but the potential cytotoxicity of the copper catalyst can be a concern in some biological applications. biochempeg.com To address this, strain-promoted alkyne-azide cycloaddition (SPAAC) was developed, which does not require a copper catalyst. medchemexpress.combiochempeg.com The azide group in this compound is compatible with both of these powerful ligation techniques. medchemexpress.comcd-bioparticles.net

The synthesis of heterobifunctional PEGs like this compound often involves the monotosylation of a symmetrical PEG diol, followed by the conversion of the tosyl group to an azide and the other hydroxyl group to a bromide. mdpi.com This multi-step synthesis allows for the precise installation of the desired functional groups.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₂₀BrN₃O₄ | biochempeg.com |

| Molecular Weight | 326.19 g/mol | biochempeg.comaaronchem.com |

| Appearance | Varies (often a liquid or oil) | N/A |

| Solubility | Soluble in aqueous media | cd-bioparticles.netbroadpharm.com |

| CAS Number | 1951439-37-4 | biosynth.combiochempeg.com |

Table 2: Reactive Groups and Their Applications

| Functional Group | Reactive Partner(s) | Reaction Type | Key Features | Source(s) |

| Bromo | Nucleophiles (e.g., thiols, amines) | Nucleophilic Substitution | Good leaving group for forming stable bonds. | biochempeg.comtebubio.com |

| Azide | Alkynes, BCN, DBCO | Click Chemistry (CuAAC, SPAAC) | High specificity, high yield, biocompatible conditions. | medchemexpress.comcd-bioparticles.netbroadpharm.com |

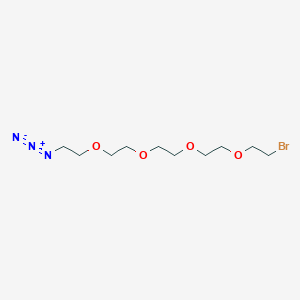

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-azido-2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BrN3O4/c11-1-3-15-5-7-17-9-10-18-8-6-16-4-2-13-14-12/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICYFFFKHLMTQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCBr)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Bromo Peg4 Azide

General Strategies for Synthesizing Heterobifunctional PEG Compounds

The synthesis of heterobifunctional Poly(ethylene glycol) (PEG) compounds is a cornerstone of bioconjugation and materials science, enabling the precise linkage of different molecular entities. These strategies are designed to install two distinct reactive groups at the termini of a PEG chain.

A primary and widely adopted method involves the ring-opening polymerization of ethylene (B1197577) oxide . mdpi.comresearchgate.net This approach utilizes an initiator molecule that already contains one of the desired functional groups, often in a protected form. researchgate.netrsc.org For instance, polymerization can be initiated from an alcohol bearing a protected amine, azide (B81097), or alkyne, leading to a PEG chain with a hydroxyl group at one end and the protected functional group at the other. researchgate.net Subsequent deprotection and further modification of the terminal hydroxyl group yield the desired heterobifunctional PEG.

Another common strategy begins with a symmetric, commercially available PEG-diol. This method relies on the asymmetric modification or desymmetrization of the PEG chain. mdpi.comresearchgate.netnih.gov A key technique is the selective mono-functionalization of one of the two terminal hydroxyl groups. This is often achieved through controlled reaction conditions, such as using a limiting amount of a derivatizing agent. Monotosylation or monomesylation are frequently employed first steps, converting one hydroxyl into a good leaving group. mdpi.comresearchgate.net This activated group can then be converted into various other functionalities, such as an azide, thiol, or amine, through nucleophilic substitution. mdpi.comresearchgate.net The remaining hydroxyl group on the other terminus can then be modified in a separate step to introduce the second, different functional group.

A third strategy involves starting with a PEG derivative that already possesses two different functionalities, such as a hydroxyl group and a carboxylic acid group (HOOC-PEG-OH). mdpi.com From this precursor, each end can be selectively modified. For example, the carboxyl group can be converted to a propargyl ester, while the hydroxyl group is modified to introduce a carboxyl, mercapto, or hydrazide group. mdpi.com

These general strategies are summarized in the table below.

| Strategy | Starting Material | Key Steps | Resulting Functionalities |

| Ring-Opening Polymerization | Ethylene Oxide + Functional Initiator | Anionic polymerization, deprotection, terminal group modification. | Highly diverse (amine, azide, alkyne, etc.). |

| Asymmetric Diol Modification | Symmetrical PEG-Diol | Monofunctionalization (e.g., tosylation), nucleophilic substitution, second terminus modification. | Azide, amine, thiol, pyridyl disulfide, etc. mdpi.com |

| Modification of Pre-functionalized PEG | Heterobifunctional PEG (e.g., HOOC-PEG-OH) | Selective modification of each existing functional group. | Propargyl, carboxyl, mercapto, hydrazide, etc. mdpi.com |

Specific Synthetic Routes for Bromo-PEG4-Azide

This compound is a heterobifunctional linker with a bromo group at one end and an azide at the other, separated by a tetraethylene glycol spacer. Its synthesis requires precise control to install these two different reactive groups.

Direct Functionalization Approaches

A truly direct, single-step synthesis of this compound from a symmetric precursor like tetraethylene glycol is synthetically challenging due to the difficulty in controlling selectivity. However, a "direct" approach can be considered when starting from a mono-functionalized PEG4 precursor. For example, if one begins with 1-Bromo-3,6,9,12-tetraoxapentadecan-15-ol (Bromo-PEG4-OH), the synthesis is reduced to the direct conversion of the remaining hydroxyl group. This would typically involve a two-step sequence where the alcohol is first converted to a better leaving group (e.g., mesylate or tosylate) followed by nucleophilic substitution with an azide source like sodium azide (NaN₃). mdpi.comresearchgate.net

Multi-step Reaction Pathways for Terminal Group Introduction

Multi-step pathways starting from readily available precursors are the most common and reliable methods for synthesizing this compound. A representative synthesis starting from tetraethylene glycol (HO-PEG4-OH) illustrates this process.

A plausible synthetic scheme is as follows:

Monoprotection of Tetraethylene Glycol: One of the two hydroxyl groups of tetraethylene glycol is protected to prevent it from reacting in subsequent steps. A bulky protecting group like trityl (Tr) is often used.

Bromination: The remaining free hydroxyl group is converted into a bromide. This can be achieved using various standard brominating agents, such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).

Deprotection: The trityl group is removed, typically under acidic conditions, to reveal the hydroxyl group on the other end of the PEG chain.

Activation of the Hydroxyl Group: The newly exposed hydroxyl group is activated by converting it into a good leaving group. Mesylation (using mesyl chloride, MsCl) or tosylation (using tosyl chloride, TsCl) in the presence of a base is a standard procedure. nih.gov

Azidation: The final step is the nucleophilic substitution of the mesylate or tosylate group with an azide ion. This is typically accomplished by reacting the intermediate with an excess of sodium azide in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netrsc.org

An alternative pathway could involve creating a di-activated intermediate, such as tetraethylene glycol dimesylate, and then performing sequential substitutions. google.com However, controlling the reaction to achieve mono-substitution followed by a second, different substitution can be difficult and may lead to a mixture of products. The protection group strategy generally offers higher specificity and yield.

Control of Reaction Specificity and Yield in this compound Synthesis

Achieving a high yield of pure this compound depends on carefully controlling the specificity of each reaction step.

Stoichiometry and Controlled Conditions: In syntheses that rely on the partial reaction of a symmetric starting material, such as the monotosylation of a diol, controlling the stoichiometry is critical. Using a slight sub-stoichiometric amount of the activating reagent (e.g., 0.9 equivalents of tosyl chloride) can favor the formation of the mono-substituted product over the di-substituted byproduct. mdpi.comresearchgate.net

Choice of Reagents: The selection of reagents is crucial. For the azidation step, using a significant excess of sodium azide helps drive the substitution reaction to completion. researchgate.net The choice of solvent is also important; polar aprotic solvents like DMF or DMSO are effective for SN2 reactions involving azide ions.

Reaction Monitoring: Monitoring the progress of each step using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential. mit.edu This allows the reaction to be stopped at the optimal time, preventing the formation of byproducts from over-reaction or side reactions and ensuring complete conversion of the starting material.

By implementing these controls, functionalization efficiencies exceeding 95% can be achieved for individual steps in heterobifunctional PEG synthesis. mdpi.comresearchgate.net

Purification and Characterization Considerations for Synthetic Products

The final stage of synthesis involves the rigorous purification of this compound and its characterization to confirm its identity and purity.

Purification Methods:

Extraction: Liquid-liquid extraction is commonly used to remove water-soluble impurities (like salts) or organic-soluble reagents. researchgate.net

Precipitation: The PEG-based product can often be precipitated from the reaction solution by adding a non-solvent, such as cold diethyl ether. researchgate.netmdpi.com

Flash Column Chromatography: This is a highly effective method for separating the desired product from starting materials and byproducts, especially those with similar polarities. mit.edursc.org Silica gel is a common stationary phase.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed, particularly reverse-phase HPLC. acs.org

Characterization Techniques: The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic methods.

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Confirms the proton environment and structure. | Characteristic peaks for the PEG backbone (typically 3.5-3.8 ppm). Distinct signals for the methylene (B1212753) protons adjacent to the bromide (-CH₂-Br) and the azide (-CH₂-N₃, ~3.4 ppm researchgate.net). |

| ¹³C NMR | Confirms the carbon framework. | Signals corresponding to the PEG backbone carbons and shifted signals for the carbons bonded to the bromo and azido (B1232118) groups. |

| FTIR | Identifies specific functional groups. | A strong, sharp absorption band characteristic of the azide group (N₃) stretch, typically appearing around 2100 cm⁻¹. mdpi.com |

| HRMS | Determines the exact mass and confirms the elemental formula. | The measured mass should match the calculated mass for the molecular formula C₁₀H₂₀BrN₃O₄ within a very small error margin (e.g., <5 ppm). rsc.org |

Mechanistic Investigations of Bromo Peg4 Azide Reactivity

Nucleophilic Substitution Reactions of the Bromide Moiety

The terminal alkyl bromide of Bromo-PEG4-Azide serves as a versatile handle for covalent modification through nucleophilic substitution. The bromine atom is an effective leaving group, facilitating the formation of new carbon-heteroatom bonds. axispharm.combroadpharm.combroadpharm.com This reactivity is fundamental to its application in attaching the PEG-azide moiety to various substrates.

SN2 Reaction Mechanisms with Diverse Nucleophiles

The primary carbon atom attached to the bromine in this compound is susceptible to attack by a wide range of nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted reaction, the nucleophile attacks the carbon atom, and the bromide ion is simultaneously displaced. The reaction proceeds with an inversion of stereochemistry at the carbon center, although this is not relevant for the achiral PEG backbone.

The efficiency of the SN2 reaction is highly dependent on the strength of the nucleophile. Common nucleophiles that react readily with bromo-PEG linkers include thiols, amines, and carboxylates. axispharm.combroadpharm.combroadpharm.com For instance, the reaction of a bromo-PEG derivative with sodium azide (B81097) is a standard method for synthesizing the corresponding PEG-azide, demonstrating the utility of this substitution reaction. tandfonline.com The hydrophilic PEG spacer can enhance solubility in aqueous media, which is beneficial for reactions in biological contexts. broadpharm.combroadpharm.com Polyethylene (B3416737) glycol itself has been used as a reaction medium for nucleophilic substitution of halides, promoting efficient conversion under mild conditions. tandfonline.com

| Nucleophile | Functional Group | Typical Substrate | Product | General Reactivity Trend |

|---|---|---|---|---|

| Thiolate | R-S⁻ | Cysteine side chain | Thioether (R-S-C) | High |

| Amine | R-NH₂ | Lysine side chain | Secondary Amine (R-NH-C) | Moderate |

| Carboxylate | R-COO⁻ | Asp/Glu side chain | Ester (R-COO-C) | Moderate |

| Hydroxide | HO⁻ | Water/Buffer | Alcohol (HO-C) | Low to Moderate |

Formation of Covalent Bonds with Biomolecules via Bromide Reactivity

A primary application of the bromide moiety on PEG linkers is the covalent modification of biomolecules, particularly proteins and peptides. precisepeg.compolysciences.com This bioconjugation leverages the presence of nucleophilic amino acid side chains on the protein surface.

The most common target for alkylation by bromo-PEG derivatives is the sulfhydryl group (-SH) of cysteine residues. broadpharm.comprecisepeg.com The thiol group is highly nucleophilic, especially in its deprotonated thiolate form (S⁻), and readily attacks the carbon-bromine bond to form a stable thioether linkage. precisepeg.com This reaction is highly specific and efficient, making it a cornerstone of protein modification strategies.

Other nucleophilic residues on proteins, such as the primary amine of lysine, can also be targeted, although the reaction is generally less rapid than with thiols. The reaction with amines forms a secondary amine bond. This allows for the attachment of the this compound linker to proteins, thereby introducing a PEG spacer and a reactive azide group for subsequent "click" chemistry applications.

Azide Reactivity in Cycloaddition Reactions

The azide group (N₃) at the other end of the this compound molecule is kinetically stable and generally unreactive towards the nucleophiles found in biological systems. wikipedia.org Its primary reactivity is harnessed in 1,3-dipolar cycloaddition reactions, which form the basis of "click chemistry". labinsights.nl This bioorthogonal reaction allows for the specific and efficient coupling of the azide-functionalized molecule to a reaction partner, typically an alkyne, without interfering with other functional groups. biochempeg.comnih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a powerful reaction for forming a stable 1,2,3-triazole ring. However, the thermal reaction requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov The development of copper(I) catalysis, reported independently by the groups of Sharpless and Meldal, revolutionized this transformation. nih.gov The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) proceeds rapidly at room temperature, works in a variety of solvents including water, and yields the 1,4-disubstituted triazole isomer exclusively and in high yields. acs.orgbeilstein-journals.org This reaction is a premier example of click chemistry due to its reliability, specificity, and biocompatibility. nih.govnih.gov

The copper(I) catalyst is central to the CuAAC reaction, dramatically accelerating the rate and controlling the regioselectivity by transforming the concerted thermal cycloaddition into a stepwise process. nih.gov

The catalytic cycle is generally understood to involve the following key steps:

In Situ Catalyst Formation : The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate. nih.govacs.org

Copper Acetylide Formation : The Cu(I) ion reacts with the terminal alkyne to form a copper acetylide intermediate. wikipedia.orgnih.gov This step significantly increases the acidity of the alkyne's terminal proton, facilitating its removal. wikipedia.org

Complexation and Cyclization : The azide coordinates to the copper center, bringing it into close proximity with the activated alkyne. wikipedia.orgnih.gov Mechanistic and computational studies suggest that the transition state may involve two copper atoms, which cooperate to activate both the azide and the alkyne, leading to the formation of a six-membered copper-containing ring. acs.orgnih.gov

Product Release : This intermediate then undergoes cyclization and subsequent protonation to release the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst for the next cycle. wikipedia.orgacs.org

The efficiency and success of the CuAAC reaction, especially in complex biological media, are often enhanced by the use of ligands. These ligands serve two primary purposes: they stabilize the catalytically active Cu(I) oxidation state, preventing disproportionation into Cu(0) and Cu(II), and they accelerate the rate of the catalytic cycle. acs.orgbeilstein-journals.org The design of ligands is a critical area of research for optimizing CuAAC reactions.

A variety of ligands have been developed, each with specific advantages:

Tris(triazolyl) Ligands : Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives are highly effective at stabilizing Cu(I) in aqueous environments, protecting it from oxidation and preventing side reactions. nih.govbeilstein-journals.org

Polydentate Amines and Heterocycles : Nitrogen-based ligands like bathocuproine and tris(2-pyridylmethyl)amine (B178826) (TPMA) can accelerate the reaction rate. acs.org

N-Heterocyclic Carbenes (NHCs) : NHC-copper complexes are robust and highly active catalysts that can allow for reactions to proceed under base-free conditions. acs.org

Phosphine Ligands : These are also commonly employed to stabilize the Cu(I) center. acs.org

Amphiphilic Ligands : Ligands incorporating polyethylene glycol (PEG) chains can create a local environment that facilitates the reaction, particularly in aqueous media. researchgate.netmdpi.com

| Ligand Class | Example Ligand | Primary Role | Key Features | Reference |

|---|---|---|---|---|

| Tris(triazolyl)amines | TBTA | Stabilize Cu(I) | Excellent for aqueous solutions, prevents catalyst deactivation. | nih.govbeilstein-journals.org |

| Polydentate N-Ligands | TPMA | Accelerate Reaction | Enhances catalytic turnover and reaction speed. | acs.org |

| N-Heterocyclic Carbenes | IMes | Form Robust Catalysts | High activity, enables base-free conditions. | acs.orgmdpi.com |

| Amino Acids | L-Proline | Accelerate Reaction | Simple, effective ligand for CuI-catalyzed reactions in solvents like glycerol. | nih.gov |

| Amphiphilic PEG Ligands | tris-trz-PEG | Enhance Reaction in Water | Improves catalyst performance and allows for recycling in aqueous media. | researchgate.net |

Role of Copper(I) Catalyst in Triazole Formation

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanisms

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of copper-free click chemistry, enabling the covalent ligation of molecules in complex biological environments. rsc.orgresearchgate.net This reaction involves the union of an azide, such as this compound, with a strained cyclic alkyne to form a stable triazole linkage. rsc.org Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic metal catalyst, making it a truly bioorthogonal tool suitable for applications in living systems. wikipedia.orgwikipedia.orgacs.org The reaction's efficiency is driven by the high ring strain inherent in the cycloalkyne, which lowers the activation energy barrier for the cycloaddition to proceed. sigmaaldrich.comacs.org

Principles of Ring Strain in Copper-Free Click Chemistry

The driving force behind the high reactivity of cyclooctynes in SPAAC reactions is the substantial ring strain embedded within the eight-membered ring. chempep.com In a linear alkyne, the two sp-hybridized carbon atoms and their adjacent atoms adopt a linear geometry with a bond angle of 180°. Forcing these carbons into a small ring structure, like an eight-membered cyclooctyne (B158145), causes significant deviation from this ideal angle. nih.gov This deformation results in approximately 18-19 kcal/mol of ring strain. sigmaaldrich.comnih.gov

This stored potential energy makes the cyclooctyne highly reactive. sigmaaldrich.com The [3+2] dipolar cycloaddition reaction with an azide provides a pathway to release this strain, as the alkyne carbons rehybridize to a less strained sp2-like geometry within the resulting triazole ring. chempep.comacs.org This release of enthalpic energy from the ring strain is the primary factor that accelerates the reaction, allowing it to proceed rapidly at physiological temperatures without the need for a catalyst. sigmaaldrich.comacs.org

Application with Strained Cyclooctynes (e.g., DBCO, BCN)

This compound, which contains a terminal azide group, is designed to react efficiently with various strained cyclooctynes via SPAAC. medchemexpress.comcreative-biolabs.combroadpharm.com Among the most widely used cyclooctynes are dibenzocyclooctyne (DBCO, also known as ADIBO or DIBAC) and bicyclononyne (BCN). bio-itworld.commdpi.com

Dibenzocyclooctyne (DBCO): This class of reagents features a cyclooctyne ring fused to two benzene (B151609) rings. This fusion further increases ring strain and enhances reactivity. nih.gov DBCO reagents are known for their rapid reaction kinetics and good stability in aqueous environments. interchim.fr

Bicyclononyne (BCN): This cyclooctyne is fused to a cyclopropyl (B3062369) ring. nih.gov BCN is also highly reactive and has been noted for its favorable balance of reactivity and stability, along with decreased lipophilicity compared to DBCO, which can be advantageous in certain biological applications. mdpi.comuzh.ch

The reaction rates of these cyclooctynes with azides are influenced by the specific structure of both the azide and the cyclooctyne. For instance, the reaction rate between an azide and a cyclooctyne can vary based on whether the azide is aliphatic (like the one in this compound) or aromatic, and on the steric hindrance around the reactive groups. nih.govresearchgate.net Research has shown that DBCO generally reacts faster with aliphatic azides like benzyl (B1604629) azide, whereas BCN can react faster with aromatic azides like phenyl azide. nih.govnih.gov The inclusion of a PEG linker on a reactant has also been shown to enhance reaction rates. rsc.org

| Cyclooctyne | Azide Reactant | Rate Constant (k) M⁻¹s⁻¹ | Reference |

|---|---|---|---|

| DBCO (DIBAC) | Benzyl Azide | 0.24 - 0.31 | nih.govnih.gov |

| BCN | Benzyl Azide | 0.07 - 0.14 | nih.govnih.gov |

| DBCO | Phenyl Azide | 0.033 | nih.gov |

| BCN | Phenyl Azide | 0.20 | nih.gov |

| OCT | Benzyl Azide | ~0.0024 | acs.org |

| BARAC | Benzyl Azide | 0.96 | nih.gov |

Bioorthogonal Ligation Principles and Reaction Kinetics

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with or being perturbed by native biochemical processes. wikipedia.orgnih.govnobelprize.org These reactions must involve functional groups that are abiotic and mutually reactive under physiological conditions (aqueous environment, neutral pH, and ambient temperature) while remaining inert to the vast array of functional groups present in biomolecules like proteins, nucleic acids, and lipids. wikipedia.orgnobelprize.org

The azide group is an exemplary bioorthogonal handle. It is small, which minimizes structural perturbation of the labeled biomolecule, and it is metabolically stable. wikipedia.org Crucially, azides are virtually absent from most living organisms, preventing unwanted side reactions with endogenous molecules. wikipedia.org

The kinetics of bioorthogonal reactions are a critical factor, especially for applications involving the study of dynamic processes or for in vivo imaging where reagent concentrations are low. nih.gov The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) represents a significant advancement over earlier bioorthogonal methods like the Staudinger ligation, which suffered from slower kinetics. wikipedia.orgacs.org The second-order rate constants for SPAAC reactions typically fall in the range of 10⁻³ to 1 M⁻¹s⁻¹. nih.govbroadpharm.com While this is a significant improvement, the development of even faster cyclooctynes, such as biarylazacyclooctynone (BARAC), has pushed these rates higher. nih.gov However, even the fastest SPAAC reactions are generally slower than other bioorthogonal ligations like the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and trans-cyclooctenes, which can achieve rates up to 10⁶ M⁻¹s⁻¹. rsc.orgbroadpharm.com The choice of a specific bioorthogonal reaction, therefore, involves a trade-off between reaction speed, reagent stability, and potential side-reactivities. chempep.com

Applications of Bromo Peg4 Azide in Bioconjugation and Chemical Biology

Linker Functionality in Bioconjugate Synthesis

The distinct functionalities at either end of the Bromo-PEG4-azide molecule make it a versatile crosslinker for a wide array of applications in bioconjugate synthesis. broadpharm.com

Spanning and Spacing in Molecular Assemblies

The defined length of the PEG4 chain in this compound provides a predictable and controlled distance between conjugated biomolecules. This "spacer" function is critical in the design and construction of complex molecular assemblies where precise spatial orientation is necessary for function. By acting as a bridge, it connects different components of a bioconjugate, such as a targeting ligand and a therapeutic agent, while maintaining their individual conformations and activities.

Enhancing Biocompatibility and Solubility via PEGylation

The incorporation of the polyethylene (B3416737) glycol (PEG) spacer is a key feature that enhances the biopharmaceutical properties of the resulting conjugates. aaronchem.com This process, known as PEGylation, improves the solubility of hydrophobic molecules in aqueous environments, a crucial factor for in vivo applications. aaronchem.comcd-bioparticles.net The hydrophilic nature of the PEG chain can also increase the biocompatibility of the conjugate, potentially reducing immunogenicity and improving circulation time. axispharm.comaaronchem.com

Site-Specific Bioconjugation Strategies

The dual reactivity of this compound allows for highly specific and controlled attachment to a variety of biomolecules. aaronchem.com

Conjugation to Proteins and Peptides

This compound is frequently used for the site-specific modification of proteins and peptides. biosynth.com The bromo group can react with the thiol groups of cysteine residues, while the azide (B81097) group can be used to attach other molecules of interest via click chemistry. precisepeg.comaxispharm.com This strategy allows for the precise placement of labels, drugs, or other functional moieties onto a protein or peptide without compromising its biological activity. nih.gov

A related compound, Bromoacetamido-PEG4-azide, which contains a bromoacetamido group instead of a bromo group, is also widely used for protein and peptide conjugation. axispharm.combroadpharm.com The bromoacetamido group is also highly reactive towards nucleophiles. axispharm.combroadpharm.com

Functionalization of Oligonucleotides

The functionalization of oligonucleotides is another important application of this compound. biosynth.com By incorporating this linker, synthetic DNA or RNA strands can be equipped with an azide handle for subsequent conjugation. google.com This allows for the attachment of various functionalities, such as fluorescent dyes or proteins, to the oligonucleotide. google.com These modified oligonucleotides are essential tools in various molecular biology techniques and for the development of nucleic acid-based therapeutics and diagnostics. google.com

Attachment to Small Molecules

This compound serves as a valuable linker for modifying small molecules. biosynth.com This enables the connection of small molecule drugs, imaging agents, or probes to larger biomolecules like antibodies or proteins. aaronchem.com This approach is central to the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems. axispharm.com The linker facilitates the attachment of the small molecule payload to the targeting moiety, and the PEG spacer can improve the pharmacokinetic properties of the entire construct. axispharm.comaxispharm.com this compound is also utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are small molecules designed to degrade specific proteins. medchemexpress.comchemicalbook.commedchemexpress.com

Surface Modification of Nanoparticles and Biomaterials

The dual functionality of this compound makes it highly suitable for the surface modification of nanoparticles and various biomaterials. broadpharm.comaxispharm.com This process, often termed PEGylation, is critical for improving the biocompatibility of materials and preventing non-specific protein adsorption, a common issue in biological applications. axispharm.com

In a typical modification strategy, the bromo end of the linker is used to covalently attach the molecule to the surface of a material. The bromo group is a good leaving group and can react with nucleophilic functional groups (e.g., thiols or amines) present on the surface of nanoparticles or a biomaterial scaffold. broadpharm.com Once anchored, the PEG4 chain extends from the surface, creating a hydrophilic layer. The terminal azide group remains exposed and available for subsequent functionalization. axispharm.com This exposed azide acts as a versatile chemical handle for attaching a wide array of molecules—such as targeting ligands, drugs, or imaging agents—via click chemistry. aaronchem.combroadpharm.com This two-step approach allows for precise control over the surface chemistry, enabling the development of advanced materials for drug delivery, diagnostics, and tissue engineering. axispharm.com

| Application Area | Role of this compound | Key Functional Groups Involved | Desired Outcome |

| Nanoparticle Functionalization | Covalent surface linker | Bromo group (for attachment to nanoparticle); Azide group (for subsequent conjugation) | Improved biocompatibility, reduced protein adsorption, attachment point for targeting moieties. axispharm.comaxispharm.com |

| Biomaterial Scaffolds | Surface modification agent | Bromo group (for attachment to scaffold); Azide group (for cell-adhesion peptides) | Enhanced hydrophilicity, controlled presentation of bioactive signals. |

Fluorescent Tagging and Labeling Methodologies

This compound serves as a foundational linker for constructing bespoke fluorescent probes and reporters. aaronchem.comaxispharm.com Its architecture allows for the systematic assembly of a probe by joining a targeting molecule to a fluorescent dye. The bromo group can be reacted with a biomolecule of interest (e.g., a peptide or small molecule inhibitor) that will guide the probe to its biological target.

The azide terminus is then used to attach a fluorescent reporter molecule that has been pre-functionalized with a compatible alkyne or cyclooctyne (B158145) group. broadpharm.comaaronchem.com The click chemistry reaction proceeds with high efficiency and specificity, ensuring a stable triazole linkage between the linker and the fluorophore. cd-bioparticles.net The PEG4 spacer is particularly advantageous in this context, as it provides physical separation between the targeting moiety and the fluorescent dye, which can help preserve the function of both components and enhance the solubility of the final probe. aaronchem.comaxispharm.com This methodology is central to creating diagnostic agents and imaging probes for studying cellular processes. axispharm.com

The precise length and chemical nature of the this compound linker make it valuable for advanced molecular visualization and detection assays, including those based on Förster Resonance Energy Transfer (FRET). FRET is a distance-dependent phenomenon between two fluorophores, a donor and an acceptor, and is often used as a "molecular ruler" to detect interactions between biomolecules.

This compound can be used to engineer FRET-based biosensors. For instance, a protein of interest could be labeled with a donor fluorophore. A second molecule, designed to interact with the first, can be conjugated to an acceptor fluorophore using this compound as the linker. The interaction between the two molecules brings the donor and acceptor into proximity, leading to a measurable FRET signal. The defined length of the PEG4 spacer helps to control the distance between the interacting partners and the attached fluorophores. This strategy has been applied in developing assays to monitor enzymatic activity, such as that of histone acetyltransferases (HATs), by integrating bioorthogonal substrates, click chemistry, and FRET for a fluorescent readout. nih.gov

Integration into Fluorescent Probes and Reporters

Development of Advanced Protein Conjugates

This compound is employed in the PEGylation of proteins, a process that creates protein-polymer conjugates with enhanced therapeutic properties. biosynth.combroadpharm.com The bromo group on the linker can be used to alkylate specific nucleophilic amino acid residues on a protein's surface, most commonly cysteine thiols, due to their high reactivity towards alkyl halides. This reaction creates a stable thioether bond, covalently attaching the linker to the protein.

The result is a protein decorated with PEG4 chains terminating in an azide group. This azide handle is bioorthogonal, meaning it does not react with native functional groups found in biological systems. broadpharm.com It can therefore be used for highly specific secondary modifications, such as the attachment of other polymers, small molecules, or crosslinking agents using click chemistry. This approach provides a powerful platform for creating well-defined protein-polymer conjugates with improved stability and tailored functionality.

The principles of protein conjugation using this compound are directly applicable to the engineering of functionalized antibodies and enzymes. broadpharm.com In the context of antibody-drug conjugates (ADCs), this linker can be used to attach potent cytotoxic drugs to an antibody. broadpharm.com The antibody directs the conjugate to a specific target (e.g., a cancer cell), and the linker ensures the drug is securely attached until it reaches its destination. The bromo group can be used for site-specific conjugation to the antibody, and the azide group allows for the efficient click-ligation of a drug molecule.

Similarly, enzymes can be modified to enhance their activity or stability, or to introduce novel functions. This compound can link an enzyme to a solid support, a nanoparticle, or another protein. axispharm.com It can also be used to attach cofactors or reporter molecules to an enzyme, enabling the study of its mechanism of action through assays like FRET. nih.gov The ability to introduce a reactive azide handle onto these complex proteins opens up numerous possibilities for creating advanced biotherapeutics and biocatalysts. biochempeg.comaaronchem.com

Role of Bromo Peg4 Azide in Advanced Therapeutic and Diagnostic Research

Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic molecules designed to hijack the body's own protein disposal system to eliminate disease-causing proteins. frontiersin.orgnih.gov These chimeric molecules are composed of two distinct ligands connected by a linker: one binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. medchemexpress.comtargetmol.comarctomsci.com This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. frontiersin.orgmedchemexpress.comarctomsci.com

Integration as a PROTAC Linker Scaffold

Bromo-PEG4-azide serves as a PEG-based PROTAC linker, a crucial component in the synthesis of these targeted protein degraders. medchemexpress.comtargetmol.com The linker's role is not merely to connect the two ligands but also to influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. Even slight modifications to the linker can significantly affect the degradation efficiency and selectivity of the PROTAC. sigmaaldrich.com The hydrophilic nature of the PEG4 spacer in this compound increases the solubility of the resulting PROTAC in aqueous environments. chemicalbook.combroadpharm.com

The synthesis of PROTACs using this compound takes advantage of its bifunctional nature. The bromine atom, a good leaving group, allows for nucleophilic substitution reactions, while the azide (B81097) group can participate in highly efficient and specific click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). chemicalbook.combiochempeg.comaaronchem.com This dual reactivity allows for the sequential and controlled conjugation of the target protein ligand and the E3 ligase ligand to the PEG4 scaffold.

Strategies for E3 Ubiquitin Ligase and Target Protein Recruitment

The effective recruitment of both the E3 ubiquitin ligase and the target protein is paramount for the successful function of a PROTAC. This compound facilitates this by providing a flexible and soluble linker to which ligands for both can be attached.

For instance, a ligand for an E3 ligase, such as pomalidomide (B1683931) for Cereblon (CRBN) or a VHL ligand for the von Hippel-Lindau E3 ligase, can be conjugated to one end of the this compound linker. nih.govsigmaaldrich.comnih.gov Subsequently, a ligand for the target protein, for example, a BET bromodomain inhibitor like JQ1, can be attached to the other end. nih.govacs.org

The azide functionality of this compound is particularly useful in this context. It allows for the use of click chemistry to attach a ligand that has been modified with an alkyne group. chemicalbook.commedchemexpress.com This reaction is highly specific and can be performed under mild conditions, preserving the integrity of the complex biological molecules involved. For example, a protein degrader building block like Pomalidomide-PEG4-Azide, which already incorporates a CRBN-recruiting ligand and a PEGylated linker with an azide, can be readily "clicked" onto a target ligand containing an alkyne. sigmaaldrich.com This modular approach allows for the rapid synthesis of PROTAC libraries with variations in the linker to screen for optimal degradation of the target protein. sigmaaldrich.comprecisepeg.com

Strategies for Targeted Drug Delivery Systems

Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, thereby enhancing efficacy and reducing off-target side effects. This compound is a valuable tool in the development of these systems due to its biocompatibility and versatile reactivity. axispharm.com

Bioconjugation to Carrier Molecules for Enhanced Specificity

The functional groups of this compound allow for its conjugation to various carrier molecules, such as antibodies, nanoparticles, or polymers, to create targeted drug delivery systems. biosynth.com The PEG4 linker not only improves the solubility and biocompatibility of the conjugate but also provides a spacer arm that can reduce steric hindrance between the carrier and the drug. aaronchem.com

The azide group is particularly useful for bioconjugation via click chemistry. cd-bioparticles.netaaronchem.com This method allows for the specific and efficient attachment of the this compound, and consequently the drug, to a carrier molecule that has been functionalized with an alkyne or a strained cyclooctyne (B158145) group. aaronchem.com This precise control over conjugation is crucial for creating well-defined and effective drug delivery systems.

Design of Cleavable and Non-Cleavable Drug Linkers (e.g., ADC linkers)

This compound can be incorporated into both cleavable and non-cleavable linkers for antibody-drug conjugates (ADCs). medchemexpress.comcreative-biolabs.com ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to an antibody that specifically targets a protein on the surface of cancer cells.

Non-Cleavable Linkers: In a non-cleavable linker strategy, the drug is released only after the entire ADC is internalized by the target cell and the antibody is degraded in the lysosome. Bromo-PEG2-C2-azide is an example of a non-cleavable ADC linker. medchemexpress.com this compound itself is considered a non-cleavable linker. creative-biolabs.com

Cleavable Linkers: Cleavable linkers are designed to release the drug under specific conditions found in the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes. While this compound itself is non-cleavable, its versatile chemistry allows for its incorporation into more complex, cleavable linker designs.

The choice between a cleavable and non-cleavable linker depends on the specific drug, target, and desired mechanism of action. The ability to utilize this compound in either strategy highlights its adaptability in the field of targeted drug delivery.

Development of Diagnostic Agents and Molecular Imaging Probes

The properties of this compound also make it a valuable component in the development of diagnostic agents and molecular imaging probes. axispharm.com Its ability to be conjugated to biomolecules and its biocompatible PEG spacer are advantageous for creating probes that can specifically label and visualize biological targets in vitro and in vivo. axispharm.comaaronchem.com

The azide group allows for the attachment of a variety of imaging agents, such as fluorescent dyes or radiolabels, through click chemistry. aaronchem.com For example, a fluorescent dye containing an alkyne group can be easily attached to this compound. This resulting conjugate can then be linked to a targeting moiety, such as an antibody or a small molecule, to create a probe that can specifically bind to and illuminate a target of interest in a biological system. This approach is utilized in various techniques including fluorescence microscopy, flow cytometry, and in vivo imaging.

Compound Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1951439-37-4 | C10H20BrN3O4 | 326.19 |

| Pomalidomide | 19171-19-8 | C13H11N3O4 | 273.25 |

| JQ1 | 1268524-70-4 | C23H25ClN4O2S | 473.0 |

| Pomalidomide-PEG4-Azide | Not Available | C23H28N6O9 | 548.51 |

| Bromo-PEG2-C2-azide | Not Available | C6H12BrN3O2 | 254.08 |

| VHL Ligand | Not Available | Not Available | Not Available |

| Cereblon (CRBN) | Not Available | Not Available | Not Available |

| BET Bromodomain | Not Available | Not Available | Not Available |

Radiochemistry Applications for Radiopharmaceuticals

In the field of nuclear medicine, there is a continuous search for new ways to selectively deliver radioactive isotopes to target tissues, such as tumors, for either diagnostic imaging (e.g., PET and SPECT scans) or targeted radionuclide therapy. Bromo-PEG-azide linkers are instrumental in this area. precisepeg.com The azide functionality allows for the efficient coupling of the linker to molecules that are tagged with a complementary alkyne group, a common strategy in modern radiopharmaceutical development. acs.org This "click chemistry" approach is known for its high yield, specificity, and mild reaction conditions, which are crucial when working with sensitive biomolecules and short-lived radioactive isotopes.

The bromo end of the linker can be used to attach the entire construct to a targeting moiety, such as an antibody or a small molecule, that recognizes a specific biological marker on cancer cells. Alternatively, the azide group can be used to attach a chelating agent, which can then securely hold a therapeutic or diagnostic radiometal. The DOTA macrocycle, for example, is a widely used chelator in PET and SPECT imaging and can be conjugated using PEG linkers. precisepeg.com While specific research focusing solely on this compound is emerging, the principles of its application are well-established with similar PEGylated linkers in the synthesis of radiolabeled compounds for PET and SPECT imaging. precisepeg.comucl.ac.uk

Table 1: Potential Radiochemistry Applications of Bromo-PEG-Azide Linkers

| Application Area | Role of Bromo-PEG-Azide | Potential Radionuclides |

|---|---|---|

| PET Imaging | Conjugation of a targeting molecule to a positron-emitting isotope via a chelator. | Gallium-68, Copper-64, Zirconium-89 |

| SPECT Imaging | Linking a targeting vector to a gamma-emitting isotope. | Technetium-99m, Indium-111 |

| Radionuclide Therapy | Delivery of therapeutic radioisotopes to tumor sites. | Lutetium-177, Actinium-225 |

Synthesis of Contrast Agents for Advanced Imaging Modalities

Beyond radiochemistry, this compound and similar linkers are valuable in creating contrast agents for other imaging techniques like Magnetic Resonance Imaging (MRI). MRI contrast agents work by altering the magnetic properties of nearby water protons, and their effectiveness is often dependent on their concentration at the target site.

PEG linkers, including those with bromo and azide functionalities, can be used to improve the properties of these agents. For instance, they can be used to attach targeting ligands to nanoparticles or to enhance the water solubility and biocompatibility of the contrast agent. axispharm.comaxispharm.com Some PEG linkers are functionalized with phosphonate (B1237965) groups, which can chelate metal ions like gadolinium, a common component of MRI contrast agents. precisepeg.com The bromo- and azide- groups on this compound provide the chemical handles to build such complex, targeted imaging probes.

Research in Cell Biology and Cell Culture Applications

The ability to modify and label live cells is a cornerstone of modern cell biology research. This compound provides a molecular bridge to achieve this, enabling researchers to study cellular processes with high precision.

Cell Surface Functionalization and Labeling

Functionalizing the surface of cells allows researchers to track their movement, study their interactions, and even direct their behavior. Bromo-PEG-azide linkers are well-suited for this purpose. axispharm.com One common strategy involves metabolically engineering cells to express a specific chemical group on their surface. For example, cells can be cultured with a sugar molecule that has been modified to contain an alkyne group. This alkyne-sugar is then incorporated into the cell's surface glycoproteins.

Subsequently, an azide-containing molecule, such as this compound, can be "clicked" onto these surface alkynes. This allows for the covalent attachment of the PEG linker to the cell surface. The bromo end of the linker is then available for further reactions, such as attaching the cell to a specific surface or conjugating other functional molecules like fluorescent dyes or biotin (B1667282) tags for detection and isolation. google.com

Table 2: this compound in Cell Surface Engineering

| Reactive Group | Reaction Type | Application |

|---|---|---|

| Azide | Click Chemistry (e.g., with an alkyne-modified cell surface) | Covalent attachment of the linker to live cells. |

| Bromo | Nucleophilic Substitution (e.g., with a thiol-modified surface) | Immobilization of labeled cells for analysis. |

Tools for Cell Cycle Phase Detection and DNA Visualization

Understanding the cell cycle is fundamental to cancer research and developmental biology. Click chemistry has become a powerful tool for labeling and visualizing DNA synthesis. The standard method involves incorporating a modified nucleoside, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), into newly synthesized DNA during the S-phase of the cell cycle. The alkyne group on EdU then serves as a handle for a click reaction with a fluorescently-labeled azide probe, allowing for the visualization of cells that are actively dividing.

While direct application of this compound for this purpose is not yet widely documented, bifunctional azide linkers offer intriguing possibilities. For instance, a "bis-click" strategy using bifunctional azides has been used to cross-link DNA strands. acs.org This suggests that a linker like this compound could potentially be used to not only label DNA via its azide group but also to conjugate other molecules to the DNA through its bromo group, opening up avenues for more complex experimental designs in the study of DNA structure and function.

Integration of Bromo Peg4 Azide in Materials Science and Nanotechnology

Fabrication of Novel Functional Materials

The unique architecture of Bromo-PEG4-Azide allows for its use in constructing complex macromolecular structures, including graft polymers and highly organized polymer networks.

Graft polymers consist of a primary polymer backbone with secondary polymer chains attached as side branches. The synthesis of these materials is a significant area of application for this compound. biochempeg.comhuatengsci.com The bifunctional nature of the linker allows for a "grafting to" or "grafting from" approach.

In a typical "grafting to" strategy, the bromo- end of the linker can be reacted with a polymer backbone containing nucleophilic functional groups. This process covalently attaches the linker to the main chain, leaving a series of pendant azide (B81097) groups. Subsequently, pre-formed, alkyne-terminated polymer chains can be "clicked" onto these azide sites. Conversely, in a "grafting from" approach, the azide group could be modified to an initiator for a specific type of polymerization after the bromo- end is attached to the backbone. The distinct reactivity of each terminus allows for controlled, stepwise synthesis, yielding well-defined graft copolymers with tailored properties. This methodology is instrumental in creating amphiphilic polymers, modifying polymer solubility, and designing materials for applications such as drug delivery. biochempeg.com

Table 1: Functional Groups of this compound in Graft Polymer Synthesis

| Functional Group | Reaction Type | Role in Grafting |

|---|---|---|

| Bromo (-Br) | Nucleophilic Substitution | Anchors the linker to the primary polymer backbone. |

| Azide (-N₃) | Azide-Alkyne Click Chemistry | Attaches the secondary polymer chains to the linker. |

| PEG4 Spacer | N/A | Enhances solubility and provides spacing between polymer chains. |

Hydrogels are three-dimensional polymer networks capable of absorbing large quantities of water. Their applications in tissue engineering and drug delivery are vast. This compound can serve as a critical crosslinking agent in the formation of hydrogels, particularly through click chemistry-based gelation. suda.edu.cnresearchgate.net

The formation of a hydrogel requires polymers to be crosslinked to form a network. In this context, this compound can act as a heterobifunctional crosslinker. For instance, a multi-arm PEG polymer functionalized with alkyne groups can be reacted with this compound. The azide end of the linker reacts with the alkyne groups on the multi-arm PEG via click chemistry. The bromo- end can then react with another polymer or molecule, or it can be converted to another functional group to participate in a secondary crosslinking reaction. This allows for the creation of highly ordered and functional hydrogel networks. suda.edu.cn The ability to form gels under mild, bioorthogonal conditions is a significant advantage, especially for encapsulating sensitive biological entities like cells or proteins. researchgate.netacs.org

Table 2: Example Components for Hydrogel Formation Using an Azide-Linker Strategy

| Component | Function | Example |

|---|---|---|

| Polymer Backbone | Structural foundation of the gel | Multi-arm PEG-Alkyne |

| Crosslinker | Connects polymer backbones | This compound |

| Reaction Catalyst (if needed) | Facilitates the crosslinking reaction | Copper(I) for CuAAC |

Synthesis of Graft Polymer Compounds

Surface Engineering and Coating Applications

The ability to precisely control surface chemistry is crucial for the performance of materials in a variety of fields, from biomedical devices to electronics. This compound is an effective molecule for surface modification, enabling the creation of functional coatings.

Polyethylene (B3416737) glycol (PEG) is widely used to create coatings that resist non-specific protein adsorption, a phenomenon known as bio-fouling. cd-bioparticles.net this compound facilitates the covalent attachment of PEG chains to a substrate, creating a robust and stable PEGylated surface. A common strategy involves a two-step process. First, a surface is prepared with functional groups that can react with the bromo- end of the linker via nucleophilic substitution. For example, a gold surface can be functionalized with a self-assembled monolayer (SAM) of thiols that present a terminal bromine, which is then substituted by an azide. acs.org Alternatively, a surface with amine or thiol groups can directly react with the bromo group of this compound. This initial step immobilizes the linker and exposes a high density of azide groups on the surface. These azide "handles" are then available for subsequent modification via click chemistry, allowing other molecules to be precisely attached. acs.orgresearchgate.net

For biomedical devices such as implants, stents, and diagnostic sensors, surface properties are paramount to ensure biocompatibility and functionality. Coatings derived from this compound can be used to tailor these properties. After creating an azide-terminated surface as described above, a wide array of bioactive molecules functionalized with alkyne groups (e.g., peptides, carbohydrates, antibodies, or DNA) can be covalently immobilized. rsc.org This allows for the precise control of the biological response to the device. For example, attaching cell-adhesive peptides like RGD can promote tissue integration, while immobilizing specific antibodies can be used to capture target biomarkers in a diagnostic sensor. The hydrophilic PEG spacer also contributes to the biocompatibility of the coating by creating a hydration layer that minimizes adverse interactions with blood components and tissues.

Table 3: Surface Properties Modified by this compound-Based Coatings

| Property | Modification Method | Application |

|---|---|---|

| Biocompatibility | Grafting of hydrophilic PEG chains | Reduces immune response and improves device longevity. |

| Anti-fouling | Creation of a dense PEG brush layer | Prevents non-specific protein and cell adhesion. |

| Bio-recognition | Click-conjugation of antibodies or aptamers | Creates surfaces for specific biosensing and diagnostics. |

| Cell Adhesion | Click-conjugation of cell-adhesive peptides (e.g., RGD) | Promotes targeted cell attachment and tissue growth. |

Polyethylene Glycol-Modified Functional Coatings

Advanced Nanomaterial Functionalization

Nanoparticles possess unique properties that are highly dependent on their surface chemistry. This compound is a key enabling tool for the functionalization of various nanomaterials, including gold nanoparticles (AuNPs), quantum dots (QDs), and magnetic nanoparticles. researchgate.netmdpi.com Functionalization enhances their stability in biological media, provides biocompatibility, and allows for the attachment of targeting moieties for specific applications in nanomedicine and catalysis. semanticscholar.org

The process typically involves attaching the this compound linker to the nanoparticle surface. The bromo group can react with suitable functional groups already present on the nanoparticle or its capping ligands. Once the linker is attached, the nanoparticle is decorated with a layer of PEG chains terminating in azide groups. These azide groups serve as versatile anchor points for a second layer of functionalization using click chemistry. researchgate.net For example, an alkyne-modified drug molecule, a targeting ligand (like folic acid), or a fluorescent dye can be attached to the nanoparticle surface with high efficiency and specificity. semanticscholar.org This layered approach to functionalization provides precise control over the final properties of the nanomaterial, making it a powerful strategy for designing sophisticated nanocarriers for drug delivery and diagnostic agents.

Table 4: Role of this compound in Nanomaterial Functionalization

| Nanomaterial | Functionalization Goal | Role of this compound |

|---|---|---|

| Gold Nanoparticles (AuNPs) | Improve stability and attach targeting ligands | Acts as a heterobifunctional linker to introduce azide groups for click chemistry conjugation. |

| Quantum Dots (QDs) | Enhance biocompatibility and conjugate biomolecules for imaging | Provides a hydrophilic PEG spacer and a reactive azide handle for bioconjugation. |

| Magnetic Nanoparticles | Prevent aggregation and attach therapeutic agents | Serves to create a biocompatible shell with functional groups for further modification. |

Conjugation to Gold Nanoparticles and Other Nanostructures

The ability to functionalize nanoparticle surfaces with precision is fundamental to their application in diagnostics, sensing, and drug delivery. This compound provides a versatile platform for covalently linking various moieties to nanostructures like gold nanoparticles, quantum dots, and even biological nanoscaffolds.

Gold Nanoparticles (AuNPs): Gold nanoparticles are widely used due to their unique optical and electronic properties. nih.gov Their surfaces can be readily modified, often using thiol-based chemistry. While this compound itself is not a thiol, its chemical motifs are central to AuNP functionalization. A common strategy involves a two-step process to create an azide-terminated self-assembled monolayer (SAM) on the gold surface. acs.orgnih.gov First, a SAM of a bromo-containing alkanethiol (like 11-bromo-undecanethiol) is formed on the AuNP. Subsequently, the terminal bromine atoms are converted to azides via nucleophilic substitution. acs.orgnih.gov This creates an azide-functionalized surface ready to be "clicked" with alkyne-containing molecules.

A more direct approach involves using N-heterocyclic carbene (NHC) ligands for their robust binding to AuNP surfaces, which enhances stability. nih.gov Researchers have developed azide-terminal PEGylated NHC ligands to functionalize AuNPs. nih.gov These azide-functionalized AuNPs serve as a stable platform for further conjugation via CuAAC or SPAAC reactions, creating a versatile system for various biomedical applications. nih.gov

Other Nanostructures: The principles of using bifunctional linkers like this compound extend to a wide array of nanomaterials.

Magnetic Nanoparticles (MNPs): "Clickable" MNPs have been developed for biomedical applications. These MNPs can be functionalized with strained alkynes and subsequently immobilized on azide-functionalized surfaces, demonstrating the utility of the azide-alkyne cycloaddition reaction in creating functional magnetic materials. nih.govunizar.es

Quantum Dots: The functionalization protocols used for gold and magnetic nanoparticles can be readily extended to other systems, including quantum dots, enabling the creation of tailored fluorescent probes for imaging and sensing. unizar.es

Biological Nanostructures: Rod-shaped plant viruses, such as the Tobacco Mosaic Virus (TMV), serve as natural, uniform nanoscaffolds. rsc.org The surface of TMV can be chemically modified to introduce alkyne groups. These alkyne-decorated viruses can then react with the azide terminus of this compound. This strategy allows the virus to be conjugated with another molecule or material via the linker's bromo group, opening avenues for targeted drug delivery and bio-imaging. rsc.org

| Nanostructure | Functionalization Strategy | Key Reactive Groups Utilized | Potential Application |

| Gold Nanoparticles (AuNPs) | Formation of an azide-terminated SAM via a bromo-alkenethiol precursor, followed by click chemistry. acs.orgnih.gov | Bromo (precursor), Azide | Biosensing, Diagnostics |

| Gold Nanoparticles (AuNPs) | Use of azide-terminal PEGylated N-heterocyclic carbene (NHC) ligands for robust attachment and subsequent click reactions. nih.gov | Azide | Drug Delivery, Diagnostics |

| Magnetic Nanoparticles (MNPs) | Covalent immobilization on azide-functionalized surfaces via strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govunizar.es | Azide (on surface), Alkyne (on MNP) | Bio-separation, MRI Contrast Agents |

| Plant Viruses (e.g., TMV) | Decoration of virus surface with alkynes, followed by cycloaddition with the linker's azide group. rsc.org | Azide | Drug Delivery, Bio-imaging |

Controlled Functionalization for Self-Assembly Processes

Self-assembly is a process where components spontaneously organize into ordered structures. This compound is instrumental in guiding these processes at the nanoscale by providing controlled and specific connection points.

A key technique in controlled surface functionalization is the formation of Self-Assembled Monolayers (SAMs). researchgate.net By using bromo-terminated precursors, it is possible to create surfaces with highly controlled densities of azide groups. One method involves the kinetically controlled substitution of the bromine atoms in a pure bromo-terminated SAM. researchgate.net By carefully timing the quenching of the substitution reaction, a mixed monolayer with a random distribution of azide and bromo groups can be achieved. researchgate.net This approach is critical for preventing phase separation of functional groups on the surface, which can occur when co-assembling two different molecules. researchgate.net

This level of control is crucial for directing the self-assembly of more complex architectures. For instance, a surface with a patterned or controlled density of azide groups can act as a template. Nanoparticles or biomolecules functionalized with alkyne groups will then assemble onto the surface only at the designated azide locations, guided by the highly specific click reaction. researchgate.net

The orthogonal nature of the bromo and azide groups allows for multi-step, controlled assembly. One end of the this compound linker can be used to anchor the molecule to a primary nanostructure or surface. The other end remains available for a second, independent conjugation step. This enables the layer-by-layer construction of multifunctional materials where each component's position and orientation are precisely managed.

| Control Mechanism | Resulting Structure | Purpose of Control |

| Kinetic control of nucleophilic substitution (Br to N3) | Mixed SAM with random, controlled density of azide groups. researchgate.net | Prevents phase separation of functional groups; allows precise spacing of conjugated molecules. |

| Orthogonal reactivity | A core structure functionalized with linkers via one end (e.g., bromo), exposing the other end (azide). broadpharm.comprecisepeg.com | Enables sequential, multi-step assembly of different components in a controlled manner. |

| Surface patterning | Surfaces with defined regions of azide functionalization. | Directs the site-specific self-assembly of alkyne-modified nanoparticles or biomolecules. |

Emerging Research Directions and Future Perspectives of Bromo Peg4 Azide Chemistry

Advancements in Bioorthogonal Reaction Methodologies

The azide (B81097) group on Bromo-PEG4-azide is central to its utility in bioorthogonal chemistry, a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes. biochempeg.comnih.gov The most prominent of these are click chemistry reactions, which are known for their high efficiency and selectivity. nih.gov

The primary bioorthogonal reaction involving the azide group is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). biochempeg.commedchemexpress.com This reaction joins the azide with a terminal alkyne to form a stable triazole linkage. nih.gov While highly effective, the copper catalyst required for this reaction can be toxic to cells, which can limit its application in living systems. biochempeg.com

To address the cytotoxicity of copper, significant advancements have been made in copper-free click chemistry, particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). biochempeg.comnih.gov SPAAC utilizes strained alkynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), which react with azides without the need for a metal catalyst. broadpharm.commedchemexpress.com This makes SPAAC highly suitable for in vivo applications. adcreview.com The development of these more biocompatible reaction methodologies has expanded the possibilities for using this compound in live-cell imaging and other in vivo studies. biochempeg.com

Recent research has also focused on developing novel bio-orthogonal linkers that can be prepared more conveniently from inexpensive reagents, further streamlining their application in complex biological environments. mdpi.com

| Reaction Type | Catalyst | Key Features | Primary Application Area |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | High efficiency, regiospecific. nih.govmdpi.com | In vitro conjugation, material science. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None | Biocompatible, fast reaction kinetics. biochempeg.comnih.gov | Live-cell imaging, in vivo studies. adcreview.comacs.org |

High-Throughput Screening and Combinatorial Chemistry Approaches

The robust and specific nature of the click chemistry reactions involving this compound makes it an ideal tool for high-throughput screening (HTS) and combinatorial chemistry. These approaches are used to rapidly synthesize and test large libraries of compounds to identify new drug candidates or biological probes.

In a direct-to-biology (D2B) approach, for instance, large numbers of potential PROTACs (Proteolysis Targeting Chimeras) can be synthesized in parallel in multi-well plates. biorxiv.orgbiorxiv.org PROTACs are molecules designed to bring a target protein and an E3 ubiquitin ligase together, leading to the degradation of the target protein. medchemexpress.com this compound can serve as a linker to connect the two different ligands of a PROTAC. medchemexpress.comcymitquimica.com By using a library of azide-functionalized E3 ligase ligands and alkyne-functionalized target protein inhibitors, a vast array of PROTACs can be generated and screened directly in biological assays without the need for purification. biorxiv.orgbiorxiv.org This significantly accelerates the discovery of potent and selective protein degraders.

The ability to perform these reactions in small volumes, such as in 384-well plates, makes this approach both cost-effective and time-saving for early-stage drug discovery. biorxiv.orgbiorxiv.org This methodology allows for the rapid identification of hit compounds from a large and diverse chemical space.

Innovative Applications in Synthetic Biology and Protein Engineering

The ability to selectively modify biomolecules is a cornerstone of synthetic biology and protein engineering. This compound provides a powerful tool for the site-specific modification of proteins and other biological macromolecules.

One key application is the incorporation of non-canonical amino acids (ncAAs) containing an azide or alkyne group into proteins. nih.gov This allows for the precise placement of a reactive "handle" within a protein's structure. This compound can then be used to attach a wide variety of functionalities to this handle, such as fluorescent dyes, drugs, or other proteins. This approach has been used for the site-specific labeling of proteins for imaging studies and for the construction of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that specifically targets cancer cells. nih.gov

Furthermore, the hydrophilic PEG linker of this compound can improve the solubility and pharmacokinetic properties of the modified protein. nih.gov This is particularly important for therapeutic proteins, as it can lead to increased stability and a longer circulation time in the body. biopharminternational.comglobenewswire.com The ability to engineer proteins with novel functions and improved therapeutic properties is a rapidly growing area of research, with this compound and similar linkers playing a crucial role.

Challenges and Opportunities in Scalable Synthesis for Research Translation

While this compound and other PEGylated compounds offer significant advantages, their translation from laboratory research to clinical and commercial applications presents several challenges. A major hurdle is the scalable and cost-effective synthesis of these complex molecules. jenkemusa.com

The production of high-purity, well-defined PEG linkers is critical, as polydispersity (variations in the length of the PEG chain) can lead to inconsistencies in the final product. nih.gov Ensuring batch-to-batch consistency and developing robust purification methods are key considerations for large-scale manufacturing. biopharminternational.com Companies specializing in PEG synthesis are addressing these challenges by developing back-integrated manufacturing processes, starting from the polymerization of ethylene (B1197577) oxide, to ensure traceability and quality control. jenkemusa.com

Despite these challenges, the opportunities for PEGylated therapeutics are immense. The global market for PEGylated proteins is substantial and projected to grow, driven by the increasing demand for biologics and biosimilars with improved therapeutic profiles. globenewswire.com The successful large-scale production and administration of PEGylated lipid nanoparticles in mRNA-based vaccines have demonstrated the feasibility of manufacturing and distributing these complex products on a global scale. nih.gov As synthetic methodologies improve and the demand for advanced drug delivery systems grows, the scalable synthesis of compounds like this compound will be crucial for translating promising research findings into clinically effective therapies. globenewswire.comnih.gov

Q & A

Q. How is Bromo-PEG4-Azide synthesized, and what steps ensure high purity?

this compound is synthesized via esterification between a brominated precursor and PEG4-azide, typically catalyzed by brominated agents (e.g., HBr) under anhydrous conditions to avoid side reactions . Key steps include:

Q. What are the optimal storage conditions for this compound to maintain stability?

Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the azide group and PEG chain degradation. Solubility in organic solvents (e.g., DMSO, DMF) allows aliquoting to minimize freeze-thaw cycles. Avoid aqueous solutions unless immediately used .

Q. How does the PEG4 spacer influence reaction efficiency in bioconjugation?

The PEG4 spacer enhances solubility in polar solvents and reduces steric hindrance during click chemistry (e.g., CuAAC with alkynes). To optimize:

- Solvent Selection : Use DMSO or THF for hydrophobic targets; PBS (pH 7.4) for aqueous reactions.

- Molar Ratio : A 1.2:1 (azide:alkyne) ratio minimizes unreacted azide residues .

Advanced Research Questions